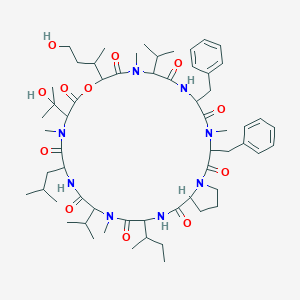![molecular formula C17H13N5OS B233979 N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide, also known as TTA-A2, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzamides and contains a triazolothiadiazole ring system. TTA-A2 has been found to exhibit various biological activities, including the ability to modulate G protein-coupled receptors (GPCRs).
Mécanisme D'action
The mechanism of action of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide involves its interaction with GPCRs. Specifically, N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has been found to bind to the allosteric site of certain GPCRs, leading to a modulation of their activity. This modulation can either enhance or inhibit the activity of the receptor, depending on the specific receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide depend on the specific GPCR that it targets. For example, N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has been found to enhance the activity of the dopamine D2 receptor, leading to an increase in dopamine release in the brain. This effect may have potential applications in the treatment of neurological disorders such as Parkinson's disease. N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has also been found to inhibit the activity of the histamine H1 receptor, which may have potential applications in the treatment of allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide in lab experiments is its selectivity for certain GPCRs. This allows researchers to specifically target and study the activity of these receptors without affecting other signaling pathways. However, one limitation of using N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
There are several future directions for the study of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide and its potential applications in scientific research. One direction is the further characterization of its effects on specific GPCRs and downstream signaling pathways. Another direction is the development of more potent analogs of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide that may have improved efficacy in lab experiments. Additionally, the potential therapeutic applications of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide in various diseases and disorders could be explored further.
Méthodes De Synthèse
The synthesis of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide involves a multi-step process that has been described in detail in scientific literature. The first step involves the preparation of 4-bromo-2-nitroaniline, which is then subjected to a reaction with 1,2,4-triazole-3-thiol to yield 4-(1,2,4-triazol-3-ylthio)-2-nitroaniline. This intermediate product is then reacted with 4-chlorobenzyl chloride to produce N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide.
Applications De Recherche Scientifique
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of GPCR modulation. GPCRs are a class of membrane proteins that are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response. N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has been found to selectively modulate the activity of certain GPCRs, making it a promising tool for studying the role of these receptors in various biological processes.
Propriétés
Nom du produit |
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide |
|---|---|
Formule moléculaire |
C17H13N5OS |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C17H13N5OS/c23-15(13-4-2-1-3-5-13)18-10-12-6-8-14(9-7-12)16-21-22-11-19-20-17(22)24-16/h1-9,11H,10H2,(H,18,23) |
Clé InChI |
AXZCUVSDCCDYHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)



![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233947.png)

![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233955.png)
![2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233956.png)

![2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233959.png)